molecular formula C13H12N4OS B5733252 5-{[(4-METHYLPHENYL)SULFANYL]METHYL}-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE

5-{[(4-METHYLPHENYL)SULFANYL]METHYL}-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE

Cat. No.: B5733252
M. Wt: 272.33 g/mol
InChI Key: KZLDPZYMEJCERP-UHFFFAOYSA-N
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Description

5-{[(4-METHYLPHENYL)SULFANYL]METHYL}-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, makes it an interesting subject for research in various scientific fields.

Preparation Methods

The synthesis of 5-{[(4-METHYLPHENYL)SULFANYL]METHYL}-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . The reaction conditions include the use of microwave irradiation, which significantly reduces the reaction time and improves the yield of the desired product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfinyl or sulfonyl derivatives .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it has been found to act as an inhibitor of certain enzymes and receptors, which contributes to its biological activities . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 5-{[(4-METHYLPHENYL)SULFANYL]METHYL}-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE include other triazolopyrimidines and triazoloquinoxalines. These compounds share a similar core structure but differ in their substituents and specific biological activities . The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

5-[(4-methylphenyl)sulfanylmethyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c1-9-2-4-11(5-3-9)19-7-10-6-12(18)17-13(16-10)14-8-15-17/h2-6,8H,7H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLDPZYMEJCERP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC2=CC(=O)N3C(=N2)N=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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